1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

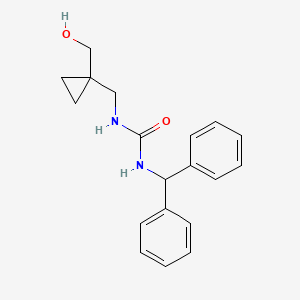

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic urea derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) and a cyclopropane ring substituted with a hydroxymethyl moiety. Urea derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s synthesis typically involves coupling reactions between isocyanate precursors and amines, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

1-benzhydryl-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-14-19(11-12-19)13-20-18(23)21-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAIRJIJNVOHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of benzhydryl chloride with 1-(hydroxymethyl)cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of benzhydryl and cyclopropyl groups. Below is a comparison with structurally related urea derivatives:

Key Observations :

- Polarity : The hydroxymethyl group increases hydrophilicity relative to ethyl or chloromethyl substituents, which could improve aqueous solubility .

- Cyclopropane Ring : The strained cyclopropane may enhance conformational rigidity, influencing receptor affinity and pharmacokinetics.

Spectroscopic Characterization

Similar to methods described in , the target compound’s structure would be confirmed via:

- FTIR : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹; hydroxymethyl O-H stretch at ~3200–3600 cm⁻¹.

- NMR : Distinct cyclopropane proton signals (δ 0.5–1.5 ppm in ¹H-NMR) and benzhydryl aromatic protons (δ 7.2–7.5 ppm) .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique combination of functional groups, including a chloro and fluorine substituent on the phenyl ring, a pyridine moiety, and an oxadiazole ring. The structural complexity of this compound suggests several avenues for biological activity, particularly in anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C15H10ClFN4O2S |

| Molecular Weight | 364.78 g/mol |

| LogP | 3.8844 |

| Polar Surface Area | 41.942 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit various biological activities, particularly anticancer properties. The oxadiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the anticancer activity of various oxadiazole derivatives using multiple cancer cell lines. One derivative showed an IC50 value of 1.18 ± 0.14 µM against HEPG2 (liver cancer) cells, outperforming standard controls like staurosporine (IC50 = 4.18 ± 0.05 µM) .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways in cancer cells. For instance, compounds have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and Src kinases, which are crucial in tumor proliferation and survival .

- Molecular Docking Studies : Molecular docking studies revealed that N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibits favorable binding affinities to targets involved in cancer progression, indicating its potential as a lead compound in drug development .

Anti-inflammatory Activity

In addition to its anticancer properties, oxadiazole derivatives have also been investigated for anti-inflammatory effects. Compounds exhibiting structural similarities to N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation in multiple lines (e.g., HEPG2) with IC50 values as low as 1.18 µM |

| Anti-inflammatory | Significant reduction in pro-inflammatory cytokines; potential for therapeutic applications in inflammatory diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.